alpha-D-Glucose 1-phosphate dipotassium salt hydrate
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Overview
Description
Alpha-D-Glucose 1-phosphate dipotassium salt hydrate is a chemical compound derived from glucose, a vital source of energy for living organisms. It is commonly used in scientific research, particularly in studies related to glycogen metabolism . The compound is also known by other names such as alpha-D-Glucopyranose 1-phosphate and Cori ester .
Preparation Methods
Alpha-D-Glucose 1-phosphate dipotassium salt hydrate can be synthesized through a modification of the procedure developed by McCready et al. in 1944 . The synthetic route involves the conversion of glucose into alpha-D-Glucose 1-phosphate, followed by the addition of dipotassium salt to form the final product. The reaction conditions typically include the use of specific enzymes such as alpha-D-Glucose-1-phosphate cytidylyltransferase . Industrial production methods may involve large-scale fermentation processes to produce the compound in bulk quantities .
Chemical Reactions Analysis
Alpha-D-Glucose 1-phosphate dipotassium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert the compound into deoxy sugars.
Substitution: Substitution reactions often involve the replacement of the phosphate group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alpha-D-Glucose 1-phosphate dipotassium salt hydrate has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzyme assays to study enzymes involved in glycogen metabolism.
Biology: The compound plays a role in cellular catabolism and can be used to study metabolic pathways.
Medicine: It is utilized in pharmaceutical research as an intermediate in the synthesis of various drugs.
Industry: The compound is used in the production of bio-based chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-D-Glucose 1-phosphate dipotassium salt hydrate involves its conversion into D-glucose-6-phosphate by the enzyme phosphoglucomutase . This conversion is a key step in glycogen metabolism, allowing the compound to participate in various metabolic pathways. The molecular targets and pathways involved include enzymes such as alpha-D-Glucose-1-phosphate cytidylyltransferase and phosphoglucomutase .
Comparison with Similar Compounds
Alpha-D-Glucose 1-phosphate dipotassium salt hydrate can be compared with other similar compounds such as:
Alpha-D-Glucose 1-phosphate disodium salt hydrate: Similar in structure but contains sodium instead of potassium.
D-Glucose 6-phosphate disodium salt hydrate: Another glucose derivative involved in metabolic pathways.
Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate: A similar compound derived from galactose instead of glucose.
The uniqueness of this compound lies in its specific role in glycogen metabolism and its use as a substrate in enzyme assays .
Properties
Molecular Formula |
C6H13K2O10P |
---|---|
Molecular Weight |
354.33 g/mol |
IUPAC Name |
dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate |
InChI |
InChI=1S/C6H13O9P.2K.H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6-;;;/m1.../s1 |
InChI Key |
VOQGDSVKCMGEFO-FBNUBEQJSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[K+].[K+] |
Origin of Product |
United States |
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